
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one is a chemical compound known for its unique structure and properties It consists of a penta-1,4-dien-3-one backbone with two phenylthiophenyl groups attached at the 1 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Thiophene derivatives, aldehydes, and a base such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the penta-1,4-dien-3-one backbone.
Substitution: Substituted phenylthiophenyl derivatives.
科学的研究の応用
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, making it useful in materials science applications.
類似化合物との比較
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Known for its higher chemical stability and better intracellular profile.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Exhibits unique structural properties and interactions.
1,5-Bis(thiophen-2-yl)penta-1,4-dien-3-one: Similar backbone but different substituents, leading to varied reactivity and applications.
Uniqueness
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one stands out due to its specific phenylthiophenyl groups, which impart unique electronic and structural properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents.
特性
CAS番号 |
61148-49-0 |
|---|---|
分子式 |
C25H18OS2 |
分子量 |
398.5 g/mol |
IUPAC名 |
1,5-bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H18OS2/c26-21(11-13-22-15-17-24(27-22)19-7-3-1-4-8-19)12-14-23-16-18-25(28-23)20-9-5-2-6-10-20/h1-18H |
InChIキー |
DFASGQBQIWVCSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
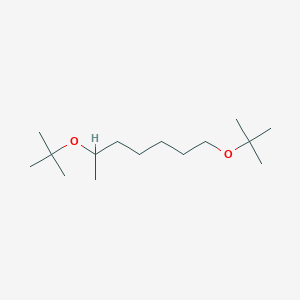
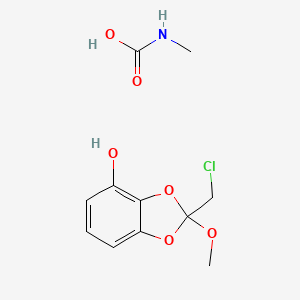

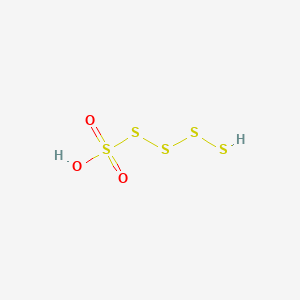
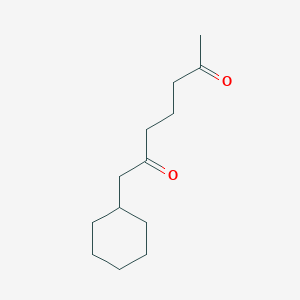
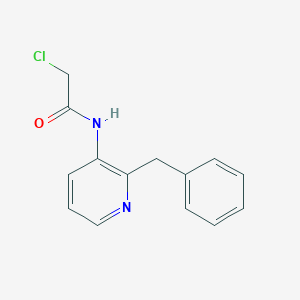


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)



